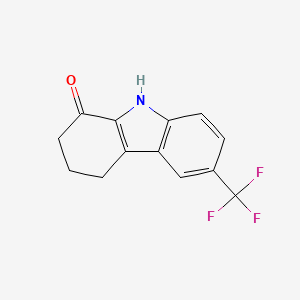
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one
Cat. No. B1299139
M. Wt: 253.22 g/mol
InChI Key: HGKQBLACUGAMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07622494B2
Procedure details


6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared from 4-(trifluoromethyl)aniline (5.5 g, 34 mmol) and 2-(hydroxymethylene)cyclohexanone (3.9 g, 31 mmol) in a similar manner as described above to give 2.25 g (29%). of a dark brown solid. 1H-NMR (DMSO-d6): δ 12.05 (s, 1H), 8.11 (s, 1H), 7.56 (s, 2H), 3.00 (t, 2H), 2.58 (t, 2H), 2.19-2.13 (m, 2H).

Name
2-(hydroxymethylene)cyclohexanone
Quantity
3.9 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.OC=[C:14]1[CH2:19][CH2:18][CH2:17][CH2:16][C:15]1=[O:20]>>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[C:8]2[C:6](=[CH:5][CH:4]=1)[NH:7][C:14]1[C:15](=[O:20])[CH2:16][CH2:17][CH2:18][C:19]2=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
|
|
Name
|
2-(hydroxymethylene)cyclohexanone
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=C1C(CCCC1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 2.25 g (29%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C2C=3CCCC(C3NC2=CC1)=O)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
